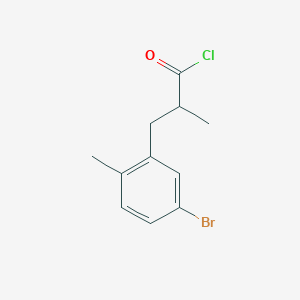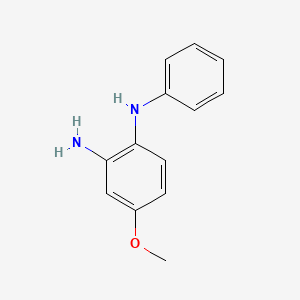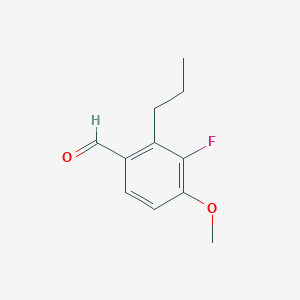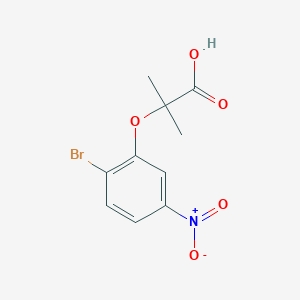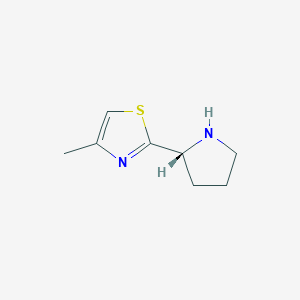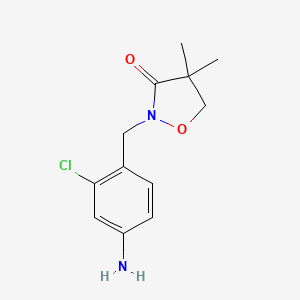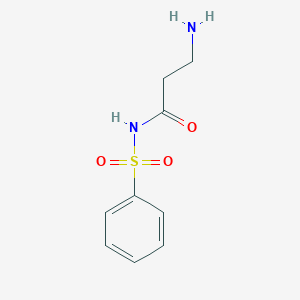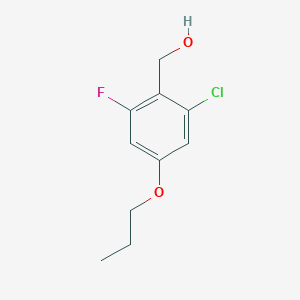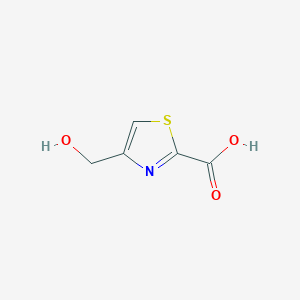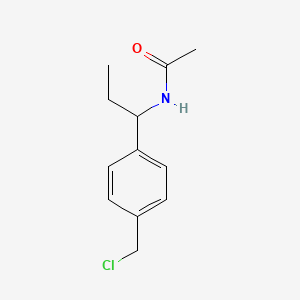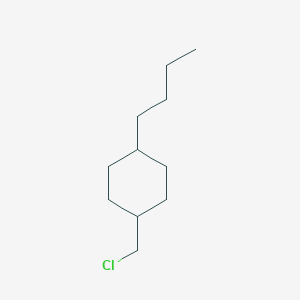
1-Butyl-4-(chloromethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-(chloromethyl)cyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a butyl group and a chloromethyl group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-(chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-(chloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic media.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-Butyl-4-(chloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving cyclohexane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-4-(chloromethyl)cyclohexane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Cyclohexane: The parent compound, lacking the butyl and chloromethyl groups.
1-Butylcyclohexane: Similar structure but without the chloromethyl group.
4-(Chloromethyl)cyclohexane: Similar structure but without the butyl group.
Properties
Molecular Formula |
C11H21Cl |
|---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-butyl-4-(chloromethyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9H2,1H3 |
InChI Key |
JKMAQQDONXMCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


